2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-5-4-6(2)10(9-5)7(3)8(11)12;/h4,7H,1-3H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXXRWKDFOQRMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride (CAS No. 1208676-00-9) is a compound of interest due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various bacterial strains, although specific mechanisms remain to be fully elucidated.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated that this compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against various strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 4.69 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 5.64 |
| Enterococcus faecalis | 11.29 |
Anti-inflammatory Activity
The compound was also tested for its anti-inflammatory properties in vitro, showing a reduction in the production of inflammatory mediators in activated macrophages. This suggests a potential role in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers assessed the effectiveness of this compound against resistant strains of bacteria. The study found that the compound not only inhibited growth but also led to cell death within a short exposure time (8 hours), particularly against S. aureus and E. coli .
Case Study 2: Inflammatory Response Modulation
Another study involved evaluating the compound's effect on cytokine production in human peripheral blood mononuclear cells (PBMCs). The results indicated a significant decrease in TNF-alpha and IL-6 levels upon treatment with the compound, highlighting its potential as an anti-inflammatory agent .
Scientific Research Applications
Anti-inflammatory Effects
Research has indicated that this compound exhibits significant anti-inflammatory properties. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
Case Study: Inflammatory Response Modulation
A study evaluated the compound's impact on cytokine production in human peripheral blood mononuclear cells (PBMCs). The results demonstrated a significant reduction in levels of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory conditions.
Antimicrobial Properties
The antimicrobial efficacy of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride has been assessed against several bacterial strains. It has shown promising results against both Gram-positive and Gram-negative bacteria.
Data Table: Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 4.69 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 5.64 |
| Enterococcus faecalis | 11.29 |
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the compound against resistant bacterial strains. The results indicated that it not only inhibited bacterial growth but also induced cell death within an exposure time of approximately eight hours, particularly effective against S. aureus and E. coli .
Pharmacological Mechanisms
The pharmacological effects of this compound can be attributed to several mechanisms:
- Cytokine Inhibition : Reduction of pro-inflammatory cytokines like TNF-alpha and IL-6.
- Bacterial Cell Disruption : Interference with bacterial cell wall synthesis leading to cell lysis.
Summary of Findings
The research findings clearly illustrate the potential applications of this compound in both anti-inflammatory and antimicrobial contexts. Its ability to modulate inflammatory responses and combat bacterial infections positions it as a candidate for further pharmacological development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride with related compounds from the evidence:
Key Observations:
Functional Group Diversity: The aniline substituent in 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride broadens its applicability in coordination chemistry or as a ligand, unlike the carboxylic acid-focused derivatives . Non-pyrazole compounds like N-(3-carboxy-1-oxopropyl)...ethyl ester (from ) highlight the versatility of carboxylic acid derivatives in pharmaceuticals but lack the pyrazole scaffold’s rigidity .
Preparation Methods
Nucleophilic Substitution on Chloropyrimidine Derivatives
A key step involves reacting 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine (compound 1a) with various amines to form substituted analogs:
- Reaction conditions: Anhydrous N,N-dimethylformamide (DMF) as solvent, room temperature or reflux conditions.
- Base catalyst: N,N-diisopropylethylamine (DIPEA) is used to deprotonate the amine and facilitate nucleophilic attack.
- Yields: Typically 72-84% depending on the amine used.
Reaction Schemes and Yields
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine + 4-substituted cyclohexan-1-amine | DMF, DIPEA, RT | 2a-f (various substituents) | 77-84 |
| 2 | 1a + 2-(4-nitrophenyl)ethan-1-amine or tyrosine analogs | DMF, DIPEA, RT | 2g-j | 72-75 |
| 3 | 1a + various aniline derivatives | DMF, DIPEA, reflux 95 °C | 2k-v | 47-83 |
| 4 | 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine + halogen-substituted anilines | Similar to above | 3a-g | Variable |
Summary Table of Selected Compounds and Potency
| Compound | Substituent on Cyclohexane/Phenyl | EC50 (μM) | Notes |
|---|---|---|---|
| 2a | OH | >100 | Inactive |
| 2d | OCH3 | 49.72 ± 11.3 | Moderate activity |
| 2m | F, F | 5.03 ± 1.06 | Improved potency |
| 2o | Cl, F | 0.99 ± 0.19 | High potency |
| 2q | F, Cl | 0.64 ± 0.12 | Highest potency |
| CyPPA | H (reference compound) | 7.48 ± 1.58 | Template |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions between pyrazole derivatives (e.g., 3,5-dimethyl-1H-pyrazole) and halogenated carboxylic acids, followed by hydrochloride salt formation. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and stoichiometric ratios. Statistical experimental design (e.g., factorial design) can minimize trial-and-error by identifying critical parameters like pH, catalyst loading, and reaction time .
- Validation : Purity is confirmed via HPLC and NMR, with yields typically ranging from 65–85% under optimized conditions .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Techniques :
- X-ray crystallography for absolute configuration determination (e.g., analogous pyrazole derivatives in ).
- NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns.
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and melting points .
- Challenges : Hydrochloride salts may exhibit hygroscopicity, requiring controlled humidity during analysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Mitigation : Use fume hoods to avoid inhalation of fine powders; wear nitrile gloves and safety goggles to prevent skin/eye contact. Emergency procedures include rinsing exposed areas with water for 15+ minutes and seeking medical attention for persistent irritation .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .
Q. What preliminary bioactivity screening methods are recommended for this compound?
- In vitro assays : Use enzyme inhibition studies (e.g., kinase or protease targets) and cytotoxicity assays (MTT/XTT) in cell lines. Pyrazole derivatives often exhibit antimicrobial or anticancer activity, making these endpoints relevant .
- Dosage : Start with low concentrations (1–10 µM) to assess baseline toxicity .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
- Approach : Combine density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) with molecular docking to predict target binding affinities. Tools like AutoDock Vina or Schrödinger Suite can prioritize derivatives for synthesis .
- Validation : Compare predicted vs. experimental IC₅₀ values to refine computational models .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole-based compounds?
- Root Cause Analysis : Variability may arise from differences in cell lines, assay protocols, or impurity profiles. Replicate studies using standardized methods (e.g., CLIA-certified labs) and characterize batches via LC-MS to rule out impurities .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated datasets to identify outliers or confounding variables .
Q. How can reaction engineering principles optimize large-scale synthesis while maintaining purity?
- Process Design : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Membrane separation technologies (e.g., nanofiltration) can purify intermediates in real time .
- Scale-Up Challenges : Monitor exothermic peaks using in-line IR spectroscopy to prevent thermal runaway .
Q. What mechanistic studies elucidate the compound’s role in microbial communication systems?
- Experimental Design : Employ transcriptomics (RNA-seq) or metabolomics (LC-MS) to identify gene expression or metabolite changes in microbial models (e.g., Phytophthora spp.). Fluorescent probes can track compound localization in cells .
- Findings : Analogous pyrazole derivatives disrupt quorum sensing by interfering with autoinducer signaling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
